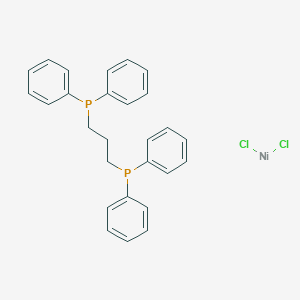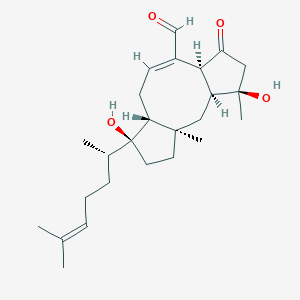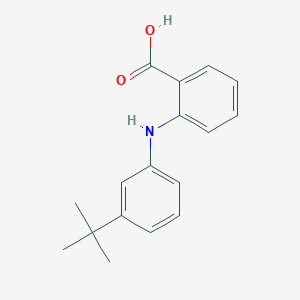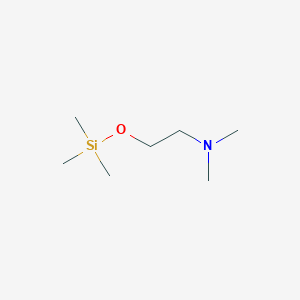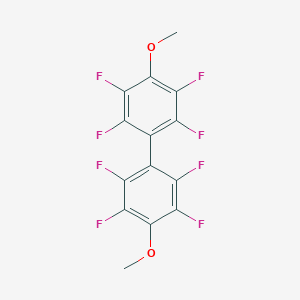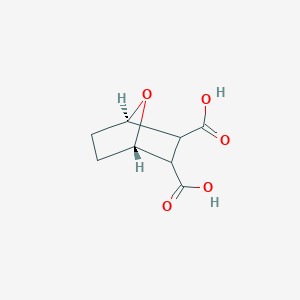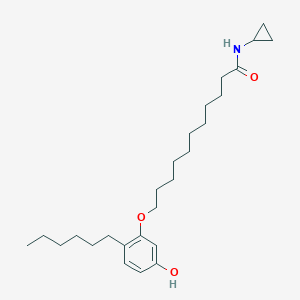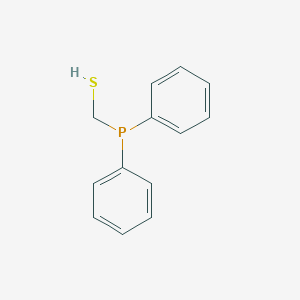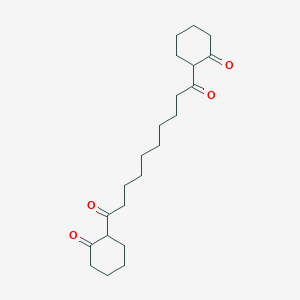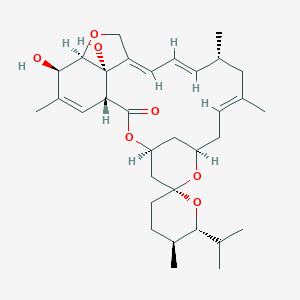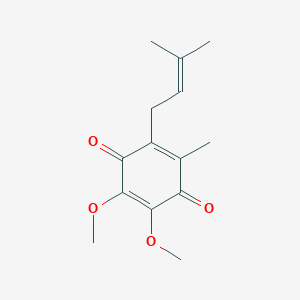
1-(2,3-Dihydro-7-benzofuranyl)ethanone
Overview
Description
“1-(2,3-Dihydro-7-benzofuranyl)ethanone” is a chemical compound with the molecular formula C10H10O2 . It is an impurity in the synthesis of Darifenacin, a medication used to treat urinary incontinence.
Synthesis Analysis
Benzofuran compounds, including “1-(2,3-Dihydro-7-benzofuranyl)ethanone”, can be synthesized using various methods. One such method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of “1-(2,3-Dihydro-7-benzofuranyl)ethanone” is represented by the linear formula C10H10O2 .Chemical Reactions Analysis
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific chemical reactions involving “1-(2,3-Dihydro-7-benzofuranyl)ethanone” are not detailed in the search results.Physical And Chemical Properties Analysis
The molecular weight of “1-(2,3-Dihydro-7-benzofuranyl)ethanone” is 162.19 g/mol. Other specific physical and chemical properties are not detailed in the search results.Scientific Research Applications
Anticancer Research
Benzofuran derivatives, including 7-Acetyl-2,3-dihydrobenzofuran, have shown promising anticancer properties. Studies have indicated that these compounds can inhibit the growth of various cancer cell lines, such as leukemia, non-small cell lung cancer, and ovarian cancer . The ability to induce apoptosis and inhibit cell proliferation makes them valuable in the development of new chemotherapeutic agents.
Antimicrobial Agents
The antimicrobial potential of benzofuran compounds is significant, with activities against bacteria and viruses . They are being explored for use in treating infections where resistance to current antibiotics is a concern, offering a new avenue for antimicrobial therapy.
Organic Synthesis
In the field of organic chemistry, benzofuran derivatives serve as key intermediates for the synthesis of complex molecules . Their unique structure allows for the construction of diverse chemical entities, which can be used in further synthetic applications, including pharmaceuticals and agrochemicals.
Pharmacological Applications
Benzofuran derivatives exhibit a wide range of pharmacological activities. They have been studied for their roles as enzyme inhibitors and receptor antagonists, which could lead to the development of drugs for diseases like diabetes, Alzheimer’s, and cardiovascular disorders .
Material Science
Benzofuran compounds have applications in materials science, particularly in the development of organic-electronic materials and fluorescent dyes . Their electronic properties make them suitable for use in light-emitting diodes (LEDs), solar cells, and as sensors.
Environmental Science
In environmental science, benzofuran derivatives are being explored for their potential use in photocatalytic processes, such as hydrogen production, which is a clean energy source . Their ability to act as sensitizers in these reactions is crucial for the development of sustainable energy solutions.
Safety And Hazards
Future Directions
Benzofuran compounds, including “1-(2,3-Dihydro-7-benzofuranyl)ethanone”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on further exploring these properties and developing new synthesis methods.
properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFONFAIHVPZHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442348 | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-7-benzofuranyl)ethanone | |
CAS RN |
170730-06-0 | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-Dihydro-7-benzofuranyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



